Icterogenin

Description

Historical Perspectives on Icterogenin Discovery and Initial Characterization

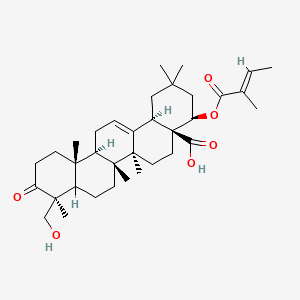

The investigation into this compound began with studies of livestock poisoning. It was identified as the active principle responsible for causing icterus (jaundice) in animals that ingested certain plants. royalsocietypublishing.org Initial research led to its isolation from Lippia rehmanni, a plant belonging to the Verbenaceae family. royalsocietypublishing.orgresearchgate.net Early scientific work in the mid-20th century was dedicated to elucidating the constitution and stereochemistry of this complex molecule. researchgate.net These foundational studies characterized this compound as a carboxylic acid containing a ketone group, a primary hydroxyl group, and a secondary hydroxyl group esterified with angelic acid. researchgate.net

Subsequent phytochemical investigations revealed that this compound is not exclusive to Lippia rehmanni. It has also been isolated from the leaves of Lantana camara, another plant in the Verbenaceae family known for its toxicity to livestock. mdpi.combiocrick.comniscpr.res.inresearchgate.net The presence of this compound, alongside related triterpenoids like Lantadene (B1181434) A and B, contributes to the toxic profile of these plants. mdpi.combiocrick.com The initial characterization involved extensive chemical and spectral analysis (UV, IR, MS, NMR) to confirm its structure. biocrick.comniscpr.res.in

Classification of this compound within Natural Product Chemistry (e.g., Triterpenoids)

This compound is classified as a pentacyclic triterpenoid (B12794562), a large and diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). naturalproducts.netjournals.co.za Specifically, it is an oleanane-type triterpene acid. nih.gov Within broader chemical classification systems, it falls under the superclass of 'Lipids and lipid-like molecules' and the class of 'Prenol lipids'. naturalproducts.net Its complex structure features a five-ring carbon skeleton characteristic of this group. The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C35H52O6 | nih.govbiosynth.com |

| Molecular Weight | ~568.8 g/mol | nih.govbiosynth.com |

| CAS Number | 561-47-7 | biocrick.comnih.gov |

| Chemical Family | Triterpenoids | biocrick.com |

| Appearance | Powder | biocrick.com |

| IUPAC Name | (4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | nih.gov |

Significance of this compound in Phytochemical and Biological Investigations

The primary significance of this compound in biological research stems from its potent hepatotoxic effects. It induces a specific type of liver damage known as intrahepatic cholestasis, which is the impairment of bile flow. mdpi.comjournals.co.za This has made this compound a valuable chemical tool for scientists studying the mechanisms of biliary secretion and liver function. royalsocietypublishing.orgjournals.co.za Researchers use this compound to create experimental models of cholestasis, which helps in understanding how the liver transports and excretes substances like bilirubin (B190676), bile acids, and certain dyes. royalsocietypublishing.orgjournals.co.za The essential biochemical lesion is believed to be a decreased permeability of the liver cell wall to these compounds. journals.co.za

In phytochemistry, this compound is significant in the study of plant-animal interactions and chemical ecology. Its presence in plants like Lantana camara and Lippia javanica is part of their chemical defense mechanism against herbivores. mdpi.compreprints.orgals-journal.com Studying the distribution, synthesis, and translocation of this compound within these plants provides insights into how plants produce and manage toxic secondary metabolites. up.ac.zaup.ac.za Furthermore, the unique biological activities of this compound have prompted investigations into other potential pharmacological properties, including anticancer and antioxidant effects. researchgate.netresearchgate.net

Overview of Key Research Trajectories in this compound Studies

Research on this compound has followed several key trajectories. A major focus has been on toxicology and understanding the precise molecular mechanisms of its icterogenic activity. This includes studies on how it affects the lipid composition of hepatic cell membranes and depresses the activity of certain liver enzymes. journals.co.za

Another significant research area is its potential as an anticancer agent. Studies have shown that this compound can reduce the viability of cancer cell lines, such as human breast cancer (MCF-7), and induce cell cycle arrest, highlighting its cytotoxic potential. researchgate.netresearchgate.net Computational or in silico studies have also been employed to explore the interactions of this compound with various biological targets, including enzymes relevant to human diseases. nih.gov

Phytochemical research continues to explore the distribution of this compound in the plant kingdom. It has been identified in various plants, including Lippia rehmanni, Lantana camara, and Lippia javanica. preprints.orgup.ac.zanih.govabs-biotrade.info Studies have investigated how its concentration in different plant parts (leaves, roots) can vary with seasons and environmental conditions like pruning, suggesting a translocation of the compound within the plant. up.ac.zaup.ac.za The synthesis of this compound and its derivatives is also an area of interest for creating new compounds for biological evaluation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O6/c1-9-21(2)28(38)41-27-19-30(3,4)18-23-22-10-11-25-31(5)14-13-26(37)32(6,20-36)24(31)12-15-34(25,8)33(22,7)16-17-35(23,27)29(39)40/h9-10,23-25,27,36H,11-20H2,1-8H3,(H,39,40)/b21-9+/t23-,24?,25-,27-,31+,32-,33-,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQARWYKOBSGNY-SBVVXQNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CC(C[C@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)[C@]5(C)CO)C)C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-47-7 | |

| Record name | Icterogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence, Distribution, and Phytochemical Context of Icterogenin

Plant Sources and Botanical Taxonomy of Icterogenin-Producing Species

This compound has been identified in several plant genera, most notably Lantana and Lippia, which belong to the Verbenaceae family. Its occurrence has also been reported in other, unrelated genera.

Lantana camara, a highly invasive shrub, is a well-documented source of this compound. nih.govmdpi.com The compound has been isolated from the leaves and aerial parts of this plant. biocrick.compharmajournal.netnricm.edu.twresearchgate.net Phytochemical studies have revealed that Lantana camara contains a variety of other pentacyclic triterpenoids alongside this compound, including lantadene (B1181434) A, lantadene B, oleanonic acid, and lantanilic acid. biocrick.comnricm.edu.tw The presence of these related compounds highlights the complex phytochemical profile of this species.

The first isolation of this compound was from Lippia rehmanni (Pears), a plant recognized for causing icterus (jaundice) in sheep. royalsocietypublishing.orgrsc.orgjournals.co.za this compound is considered the active principle responsible for this effect. royalsocietypublishing.org It is found in the root bark of Lippia rehmanni along with the structurally similar compound, rehmannic acid (also known as lantadene A). journals.co.za Research dating back to the early 20th century identified this compound in the aerial parts of plants from the Lippia genus. ajpcrjournal.comresearchgate.net Lippia nodiflora has also been reported as a source of this compound. ajpcrjournal.com

Beyond the Verbenaceae family, this compound has been reported in other plant genera. nih.gov It has been identified in Combretum sundaicum of the Combretaceae family. nih.govbidd.group Additionally, its presence has been noted in Varronia multispicata (Boraginaceae). nih.gov The occurrence of this compound across these taxonomically distinct families suggests a potentially broader distribution in the plant kingdom than is currently documented.

Quantitative and Qualitative Distribution of this compound within Plant Tissues

The concentration and distribution of this compound are not uniform throughout the plant. Various studies have examined its accumulation in different plant organs and the factors that may influence its levels.

In Lippia rehmanni, this compound is found in variable amounts in the leaves and inflorescence, while only trace amounts are typically detected in the stem and the central part of the root (root stele). up.ac.zaup.ac.za However, the root cortex can be a significant site of accumulation. up.ac.za Early research on Lippia rehmanni revealed that the root cortex could yield a high concentration of the sodium salt of this compound, in some cases up to 2.04%, which was considerably higher than the yields from leaves (around 0.25%). up.ac.za This suggests a potential translocation of the compound from its site of synthesis, presumed to be the leaves, to the root cortex for storage. up.ac.zaup.ac.za

In Lantana camara, this compound is primarily isolated from the leaves and aerial parts. biocrick.compharmajournal.netnricm.edu.tw The leaves, stems, and roots of Lantana camara contain a variety of phytochemicals, including triterpenoids like this compound. pharmajournal.net

Table 1: Distribution of this compound in Lippia rehmanni

| Plant Part | This compound Concentration | Reference |

|---|---|---|

| Leaves | Variable, can be significant | up.ac.zaup.ac.za |

| Inflorescence | Variable, present | up.ac.zaup.ac.za |

| Stem | Traces | up.ac.zaup.ac.za |

| Root Stele | Traces | up.ac.zaup.ac.za |

| Root Cortex | Can be high, a site of accumulation | up.ac.za |

Environmental conditions and the developmental stage of the plant can significantly impact the concentration of secondary metabolites, including this compound. maxapress.comd-nb.infomdpi.comoregonstate.edu

In Lippia rehmanni, climatic conditions are thought to influence the synthesis and translocation of this compound within the plant tissues. up.ac.zaup.ac.za For instance, the highest concentration in the leaves was observed after a period of high rainfall followed by moderately low rainfall. up.ac.za Conversely, the lowest yields from the root cortex were recorded after a dry winter followed by only a few spring showers. up.ac.za There appears to be a dynamic relationship between the concentration in the leaves and the root cortex, with a decrease in one often corresponding to an increase in the other, suggesting a translocation process influenced by seasonal changes. up.ac.za

Table 2: Factors Influencing this compound Content in Lippia rehmanni

| Factor | Influence on this compound Content | Reference |

|---|---|---|

| Rainfall | Affects concentration in leaves and root cortex; high rainfall followed by low rainfall increased leaf concentration. | up.ac.za |

| Drought | Low rainfall led to the lowest recorded yields in the root cortex. | up.ac.za |

| Pruning/Cutting | Markedly increases concentration in both leaves and root cortex. | up.ac.za |

| Stage of Growth | Does not appear to be of great importance for overall plant toxicity. | up.ac.za |

Co-occurrence of this compound with Related Phytochemicals

This compound, a pentacyclic triterpenoid (B12794562), is rarely found in isolation within its natural plant sources. It is typically part of a complex mixture of other structurally similar compounds and different classes of phytochemicals. The co-occurrence of these compounds is significant from both a chemotaxonomic and a biochemical perspective.

This compound is most notably found in various species of the Lantana and Lippia genera, where it coexists with a suite of other pentacyclic triterpenoids. These associated compounds often share the same basic oleanane (B1240867) scaffold but differ in their substitution patterns, particularly at the C-3, C-22, and C-24 positions.

One of the most well-documented associations is with the lantadenes, a group of hepatotoxic triterpenoids characteristic of Lantana camara. nih.govmdpi.com this compound itself has been identified in the leaves and stems of the 'Townsville prickly orange' variety of L. camara. ufl.edu In this plant, it is found alongside major constituents like oleanonic acid and ursonic acid, while lantadene A and lantadene B are present as minor components. ufl.edu Conversely, in the red-flowered variety of L. camara, lantadenes A, B, C, and D are the major triterpenoid constituents, and this compound was not detected. ufl.edu

Oleanolic acid and its derivatives are also frequently isolated alongside this compound. nih.gov Oleanolic acid is a widespread triterpenoid found in over 1,600 plant species and serves as a common precursor for other more complex triterpenoids. nih.gov In Lippia rehmanni, this compound was isolated along with rehmannic acid (an alternative name for lantadene A). journals.co.za Further investigation of this plant led to the isolation of other oleanolic acid derivatives, such as 22β-angeloyloxyoleanolic acid and 22β-angeloyloxy-24-hydroxyoleanolic acid. journals.co.za

The co-occurrence of these triterpenoids suggests a shared biosynthetic pathway, likely diverging at late stages to produce the variety of observed structures. For instance, the structural similarity between this compound and lantadene A is significant; they primarily differ by the presence of a hydroxyl group at the C-24 position in this compound. journals.co.za

Table 1: Co-occurrence of this compound with Associated Triterpenoids

| Compound | Plant Source(s) | Reference(s) |

| Lantadene A (Rehmannic Acid) | Lantana camara, Lippia rehmanni | mdpi.comjournals.co.za |

| Lantadene B | Lantana camara | mdpi.com |

| Lantadene C | Lantana camara | nih.gov |

| Oleanolic Acid | Lantana camara, Lippia rehmanni | nih.govnih.gov |

| Oleanonic Acid | Lantana camara | mdpi.comufl.edu |

| Ursonic Acid | Lantana camara | ufl.edupakbs.org |

| 22β-angeloyloxyoleanolic acid | Lippia rehmanni | journals.co.za |

| 22β-angeloyloxy-24-hydroxyoleanolic acid | Lippia rehmanni | journals.co.za |

| Pomolic Acid | Lantana camara | mdpi.com |

| Lantanolic Acid | Lantana camara | mdpi.comnih.gov |

Beyond the triterpenoid class, the phytochemical landscape of plants containing this compound is rich and varied. Extracts from Lantana and Lippia species are known to contain a diverse array of secondary metabolites, including flavonoids, phenylpropanoids, and iridoid glycosides, which are often co-isolated with this compound and its related triterpenes. nih.govresearchgate.netnih.gov

Phytochemical investigations of Lantana camara have revealed the presence of numerous flavonoids, such as apigenin, hispidulin, and quercetin (B1663063). mdpi.comufl.edu These compounds are known for their antioxidant properties and are biosynthetically distinct from the isoprenoid pathway that produces triterpenoids.

Phenylpropanoid glycosides, such as verbascoside (B1683046) and isoverbascoside, are another class of compounds frequently found in Lippia and Lantana species. pakbs.orgcore.ac.uk These compounds are derived from the shikimic acid pathway and are characterized by a phenylethanol and a phenylpropanoid unit linked to a sugar moiety. For example, studies on Lippia javanica, a plant from which this compound has also been reported, have detailed the presence of verbascoside and isoverbascoside. core.ac.uk Research on Lantana camara has also led to the isolation of several phenylethanoid glycosides. sci-hub.se

Iridoid glycosides represent another significant class of co-occurring phytochemicals. nih.govnih.gov These monoterpenoid derivatives are common in the Verbenaceae family. Studies have identified various iridoid glycosides in Lantana species, which are often extracted alongside the triterpenoid fraction containing this compound. sci-hub.seresearchgate.net

Table 2: Co-isolation of this compound with Other Phytochemical Classes

| Phytochemical Class | Specific Compounds (Examples) | Plant Genus/Species | Reference(s) |

| Flavonoids | Apigenin, Hispidulin, Quercetin, Eupafolin, Cirsiliol | Lantana, Wikstroemia | mdpi.comufl.edubeilstein-journals.org |

| Phenylpropanoids | Verbascoside, Isoverbascoside, Caffeic acid, Ferulic acid | Lippia, Lantana | mdpi.comcore.ac.uksci-hub.se |

| Iridoid Glycosides | Theveridoside, Saungmaygaoside C | Lippia, Lantana, Kolkwitzia | core.ac.ukresearchgate.netmdpi.com |

Isolation, Purification, and Advanced Structural Elucidation Methodologies for Icterogenin

Extraction Techniques for Icterogenin from Natural Matrices

The initial step in obtaining this compound involves its extraction from plant material, such as the leaves and stems of Lantana camara or Lippia rehmannii. abs-biotrade.infosci-hub.seup.ac.za The choice of extraction technique and solvent is critical for maximizing the yield and purity of the target compound.

Solvent-based extraction is the most common method for isolating this compound and other triterpenoids from plant sources. The selection of solvents is guided by the polarity of this compound. Methanol (B129727) is frequently used as the initial extraction solvent due to its ability to extract a broad range of compounds of varying polarities. core.ac.uksci-hub.se

A common procedure involves the extraction of dried and powdered plant material with methanol at room temperature. sci-hub.se This is often followed by a partitioning step. For instance, the methanol extract can be partitioned between a non-polar solvent like hexane (B92381) and a more polar solvent mixture such as 95% methanol. This step helps to separate the desired triterpenoids, including this compound, from highly non-polar constituents like fats and waxes. sci-hub.se

The following table summarizes solvents commonly used in the extraction of triterpenoids from plant materials.

| Solvent/Solvent System | Plant Source Example | Target Compounds | Reference |

| Methanol | Lantana camara | Triterpenoids, including this compound | sci-hub.se |

| Methanol | Lippia javanica | Polar compounds, including triterpenoids | core.ac.uk |

| Chloroform (B151607):Methanol (60:40, v/v) | Lantana camara roots | Oleanolic acid (a related triterpenoid) | akjournals.com |

| Ethanol | Urtica dioica | Bioactive compounds | nih.gov |

| Hexane (for partitioning) | Lantana camara | Non-polar constituents | sci-hub.se |

| Ethyl acetate | Lippia javanica | Triterpenoid (B12794562) saponins (B1172615), including this compound | abs-biotrade.info |

Maximizing the yield of this compound requires the optimization of several extraction parameters. These include the choice of solvent, extraction time, temperature, and the ratio of solvent to solid material.

Studies on the extraction of similar compounds, such as oleanolic acid from Lantana camara roots, have demonstrated the effectiveness of microwave-assisted extraction (MAE) in significantly reducing extraction time while increasing yield. akjournals.comakjournals.com For MAE, parameters such as microwave power and irradiation time are critical. For instance, a microwave power of 600 W and an extraction time of 6 minutes were found to be optimal for oleanolic acid extraction. akjournals.com

The volume of the solvent also plays a crucial role. Research has shown that there is an optimal solvent volume for achieving maximum extraction efficiency; exceeding this volume does not necessarily lead to a higher yield. akjournals.comakjournals.com Furthermore, the particle size of the plant material can influence extraction efficiency, with smaller particle sizes generally providing a larger surface area for solvent interaction. researchgate.net

Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize multiple extraction parameters simultaneously to achieve the highest possible yield of the target compound. researchgate.net

Chromatographic Separation and Purification Strategies for this compound

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound.

Column chromatography is a fundamental technique for the purification of this compound from crude plant extracts. sci-hub.seniscpr.res.in Silica (B1680970) gel is the most commonly used stationary phase for this purpose due to its ability to separate compounds based on their polarity.

The process involves packing a column with silica gel and then loading the crude extract onto the top of the column. A solvent or a gradient of solvents (mobile phase) is then passed through the column. Compounds with lower polarity will travel down the column faster, while more polar compounds will be retained on the silica gel for longer. By collecting fractions of the eluent, different compounds can be separated.

A typical solvent system for the column chromatography of triterpenoids from Lantana camara involves a gradient of chloroform and methanol. sci-hub.se For instance, the elution may start with 100% chloroform, followed by increasing concentrations of methanol in chloroform. chemijournal.com Other solvent systems, such as petroleum ether and ethyl acetate, may also be used. chemijournal.com The separation is monitored by analyzing the collected fractions using thin-layer chromatography (TLC). chemijournal.com

For more complex separations, other types of column chromatography, such as those using Sephadex LH-20 or Diaion HP-20, can be employed in addition to silica gel chromatography. sci-hub.se

The following table provides examples of column chromatography systems used for the purification of this compound and related compounds.

| Stationary Phase | Mobile Phase (Eluent) | Target Compound | Reference |

| Silica Gel | Chloroform-Methanol gradient | This compound and other triterpenoids | sci-hub.se |

| Silica Gel | Petroleum Ether: Ethyl acetate: Acetic acid (88:10:2) | Lantadene (B1181434) A (a related triterpenoid) | chemijournal.com |

| Sephadex LH-20 | Not specified | Triterpenoids | sci-hub.se |

| Diaion HP-20 | Methanol-Acetone gradient | Triterpenoids | sci-hub.se |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and quantification of this compound. sci-hub.sedntb.gov.ua It offers higher resolution and sensitivity compared to traditional column chromatography.

In HPLC, the sample is pumped through a column packed with a stationary phase at high pressure. A detector is used to identify the compounds as they elute from the column. For the purification of triterpenoids, reversed-phase HPLC is often used, where the stationary phase is non-polar (e.g., ODS or C18) and the mobile phase is a polar solvent mixture, such as methanol and water. sci-hub.se

A study on the isolation of compounds from Lantana camara utilized HPLC with an ODS column and a mobile phase of chloroform-methanol-water to purify various constituents, including triterpenoids. sci-hub.se HPLC methods can be developed and validated for the quantitative analysis of specific triterpenoids, such as oleanonic acid, using a photodiode array (PDA) detector. akjournals.comresearcher.life The purity of an isolated compound like Lantadene A has been confirmed by HPLC, showing a single peak at a specific retention time. chemijournal.com

Thin Layer Chromatography (TLC) is an indispensable tool throughout the isolation and purification process of this compound. abs-biotrade.infocore.ac.uk It is a simple, rapid, and cost-effective method used for several purposes:

Monitoring the progress of extraction and column chromatography: TLC is used to analyze the fractions collected from column chromatography to identify which fractions contain the target compound. chemijournal.com

Assessing the purity of isolated compounds: A pure compound should ideally show a single spot on the TLC plate. chemijournal.com

Determining appropriate solvent systems for column chromatography: Different solvent systems can be tested on a TLC plate to find the one that provides the best separation of the target compound from impurities.

For the visualization of triterpenoids like this compound on a TLC plate, a visualizing reagent is required as these compounds are often not colored. A common reagent is anisaldehyde/H2SO4, which imparts a purple or violet color to triterpenoids upon heating. abs-biotrade.info Another visualizing agent is 1% ethanolic vanillin (B372448) followed by 5% ethanolic H2SO4. core.ac.uk

A study on Lippia species used TLC to differentiate between toxic and non-toxic species by identifying the presence of this compound and rehmannic acid. The TLC was developed using a solvent system of ethyl acetate/toluene/formic acid (50:50:20), and the triterpenoids were observed to have an Rf value in the range of 0.3-0.55. abs-biotrade.info

Biosynthetic Pathways and Metabolic Studies of Icterogenin

Elucidation of Icterogenin Biosynthetic Routes in Plants

The biosynthesis of this compound in plants like Lantana camara is a multi-step process that begins with fundamental precursors from primary metabolism and proceeds through a series of cyclization and functional group modifications.

The construction of the this compound molecule follows the general pathway established for pentacyclic triterpenoids, originating from the isoprenoid pathway.

Initial Precursors and Skeleton Formation: The journey begins with the synthesis of the universal five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these precursors are produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. mdpi.com For oleanane-type triterpenoids like this compound, the MVA pathway is the principal contributor. mdpi.comnih.gov

A sequence of enzymatic steps leads to the head-to-tail condensation of these isoprene units to form farnesyl pyrophosphate (FPP), and subsequently, the C30 intermediate, squalene (B77637). The first committed step towards pentacyclic triterpenoid (B12794562) synthesis is the epoxidation of squalene to 2,3-oxidosqualene (B107256), catalyzed by squalene epoxidase. mdpi.com

The cyclization of 2,3-oxidosqualene is a critical branching point. An oxidosqualene cyclase, specifically β-amyrin synthase (βAS), catalyzes a complex cascade of ring formations to produce the pentacyclic oleanane (B1240867) skeleton in the form of β-amyrin. mdpi.complos.org

Tailoring and Functionalization: Following the formation of the β-amyrin backbone, a series of "tailoring" enzymes modify the structure to yield the final this compound molecule. These modifications are primarily oxidation, hydroxylation, and esterification reactions.

C-28 Oxidation: The C-28 methyl group of the β-amyrin skeleton undergoes a three-step oxidation to a carboxylic acid. This process is catalyzed by a cytochrome P450 monooxygenase, typically from the CYP716A subfamily, to form oleanolic acid. plos.orgwikipedia.org This creates the olean-12-en-28-oic acid core structure.

Further Skeleton Modifications: To arrive at this compound (22β-angeloyloxy-24-hydroxy-3-oxoolean-12-en-28-oic acid), several additional modifications to the oleanolic acid-like precursor are required:

C-3 Oxidation: The hydroxyl group at the C-3 position is oxidized to a ketone.

C-24 Hydroxylation: A hydroxyl group is introduced at the C-24 position.

C-22 Hydroxylation: A hydroxyl group is introduced at the C-22 position, creating a site for esterification. These oxidation and hydroxylation steps are likely catalyzed by specific cytochrome P450 enzymes.

Side-Chain Biosynthesis and Esterification: A key feature of this compound is the angeloyl ester group at the C-22 position. The precursor for this group is angelic acid ((Z)-2-methylbut-2-enoic acid). Biosynthetic studies have shown that angelic acid and its isomer, tiglic acid, are derived from the amino acid L-isoleucine. rsc.orgresearchgate.net The final step in this compound biosynthesis is the esterification of the C-22 hydroxyl group with an activated form of angelic acid (e.g., angeloyl-CoA). This reaction is catalyzed by an acyltransferase. While specific acyltransferases for triterpenoid esterification are being identified, they often belong to families like the BAHD or SCPL acyltransferases. frontiersin.orgnih.gov

Table 1: Key Enzymatic Steps in the Putative Biosynthesis of this compound

| Step | Precursor | Product | Enzyme Class (Putative) |

| 1 | 2,3-Oxidosqualene | β-Amyrin | β-Amyrin Synthase (Oxidosqualene Cyclase) |

| 2 | β-Amyrin | Oleanolic Acid | Cytochrome P450 (CYP716A subfamily) |

| 3 | Oleanolic Acid Precursor | 3-Oxo-oleanolic Acid Precursor | Dehydrogenase |

| 4 | 3-Oxo-oleanolic Acid Precursor | 24-Hydroxy-3-oxo-oleanolic Acid Precursor | Cytochrome P450 (Hydroxylase) |

| 5 | 24-Hydroxy-3-oxo-oleanolic Acid Precursor | 22,24-Dihydroxy-3-oxo-oleanolic Acid Precursor | Cytochrome P450 (Hydroxylase) |

| 6 | L-Isoleucine | Angeloyl-CoA | Multi-step (Deaminase, Decarboxylase, Dehydrogenase, etc.) |

| 7 | 22,24-Dihydroxy-3-oxo-oleanolic Acid Precursor + Angeloyl-CoA | This compound | Acyltransferase (BAHD or SCPL family) |

In many microorganisms and some plants, genes for a specific metabolic pathway are co-located in the genome in what is known as a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation and inheritance of the pathway. However, in most plants, the genes responsible for a single secondary metabolite are often dispersed across different chromosomes. royalsocietypublishing.org

To date, a specific BGC for this compound or other related lantadenes in Lantana camara has not been identified. Elucidating such clusters in plants is a significant challenge due to the complexity and large size of plant genomes. Modern approaches to identify candidate genes, even when not clustered, include:

Transcriptome Analysis: Comparing the gene expression profiles of high-producing versus low-producing plant varieties or tissues can reveal genes that are co-expressed and likely involved in the pathway.

Co-expression Networks: Analyzing large datasets to find genes that show similar expression patterns to known pathway genes (e.g., β-amyrin synthase) across different conditions.

Identifying the full complement of genes—the specific P450s, dehydrogenases, and acyltransferases—responsible for converting β-amyrin into this compound remains an active area of research in plant biochemistry.

Comparative Biosynthesis of this compound and Related Triterpenoids

Lantana camara produces a variety of oleanane-type triterpenoids that are structurally related to this compound, including lantadene (B1181434) A, lantadene B, and the common precursor, oleanolic acid. ufl.edumdpi.com These compounds share the same biosynthetic origin up to the formation of the oleanane skeleton, but diverge in the final "tailoring" steps. This diversification is a classic example of how a small number of core scaffolds can be extensively decorated by tailoring enzymes to create a wide array of natural products.

Oleanolic Acid: This is a foundational oleanane triterpenoid. Its biosynthesis involves the cyclization of 2,3-oxidosqualene to β-amyrin, followed by oxidation at C-28 to a carboxylic acid. mdpi.complos.org It retains the C-3 hydroxyl group and lacks the modifications seen in this compound at C-22 and C-24.

Lantadene A: Structurally, this compound is 22β-angeloyloxy-3-oxoolean-12-en-28-oic acid. Like this compound, it has the 3-oxo group and the C-22 angeloyl ester. However, it lacks the C-24 hydroxyl group that is characteristic of this compound. This implies that their biosynthetic pathways are identical except for the final C-24 hydroxylation step, which is either absent or bypassed in the formation of lantadene A.

Lantadene B: This compound is 22β-senecioyloxy-3-oxoolean-12-en-28-oic acid. It is structurally identical to lantadene A, except that the esterifying acid at C-22 is senecioic acid (3-methylbut-2-enoyl acid) instead of angelic acid. This difference points to the use of a different amino acid precursor (likely leucine (B10760876) for senecioic acid) or a different acyltransferase with distinct substrate specificity in its biosynthesis.

The structural comparison highlights the combinatorial nature of triterpenoid biosynthesis in Lantana, where a suite of tailoring enzymes (hydroxylases, oxidoreductases, and acyltransferases) with varying specificities acts on a common precursor to generate chemical diversity.

Table 2: Structural and Biosynthetic Comparison of this compound and Related Triterpenoids

| Compound | C-3 Modification | C-22 Modification | C-24 Modification | Divergent Enzymatic Step (from common precursor) |

| Oleanolic Acid | -OH (Hydroxyl) | -H | -CH₃ | No C-3 oxidation or C-22/C-24 modification |

| Lantadene A | =O (Ketone) | -O-Angeloyl | -CH₃ | C-3 oxidation; C-22 hydroxylation and angeloyl-esterification |

| Lantadene B | =O (Ketone) | -O-Senecioyl | -CH₃ | C-3 oxidation; C-22 hydroxylation and senecioyl-esterification |

| This compound | =O (Ketone) | -O-Angeloyl | -CH₂OH (Hydroxymethyl) | C-3 oxidation; C-22 hydroxylation and angeloyl-esterification; C-24 hydroxylation |

Metabolic Fate and Transformation of this compound in Biological Systems (Excluding Human Metabolism)

When ingested by animals, particularly herbivores, this compound and related triterpenoids undergo metabolic transformations that are central to their toxicity. The primary site of this metabolism and toxicity is the liver.

Studies in ruminants, such as sheep, and other experimental animals like rabbits and guinea pigs, have shown that Lantana triterpenoids are potent hepatotoxins. ufl.edumdpi.com this compound induces a condition known as intrahepatic cholestasis, which is the impairment of bile formation and/or flow, leading to the accumulation of bile components like bilirubin (B190676) in the blood. journals.co.zanih.gov

The metabolic processes involved include:

Hepatic Metabolism: In sheep, the health effects of lantadenes are associated with their biotransformation by hepatic cytochrome P-450 enzymes. mdpi.com These metabolic products are thought to be the ultimate toxins that damage the bile canaliculi, the small ducts within the liver that carry bile. Studies in rabbits have shown that this compound administration leads to a rapid decline in bilirubin excretion and alters the fatty acid composition of liver cell lipids, suggesting a direct impact on hepatocyte membrane function. royalsocietypublishing.orgjournals.co.za

Microbial Transformation: The gut microbiota of herbivores can also play a crucial role in the metabolism of these compounds. An investigation in guinea pigs demonstrated that while the parent compounds (lantadene A and B) were not detected in the liver or bile, their reduced derivatives were found in the lower gastrointestinal tract and feces. nih.govresearchgate.net In vitro incubation of lantadenes with guinea pig cecal contents confirmed that gut microbes could reduce these triterpenoids, whereas incubation with cattle rumen liquor did not produce the same transformation. nih.gov This suggests that the site and nature of microbial metabolism may differ between animal species, potentially contributing to varying levels of susceptibility to Lantana poisoning.

The metabolic fate of this compound in susceptible animals is therefore a two-part process involving potential modification by gut microbes followed by absorption and further biotransformation in the liver, ultimately leading to the toxic effects on biliary function.

Pharmacological Activities and Molecular Mechanisms of Icterogenin Pre Clinical Research

Hepatoprotective Activities of Icterogenin in Experimental Models

The liver plays a crucial role in metabolism and detoxification, making it susceptible to various forms of injury. nih.gov Preclinical studies have explored the potential of this compound to protect the liver from damage induced by toxins and oxidative stress. The hepatoprotective effects are often attributed to its ability to modulate key cellular pathways involved in oxidative stress, inflammation, and cell death. nih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous liver diseases. nih.govnih.gov Research suggests that this compound may exert its hepatoprotective effects by modulating critical antioxidant defense pathways. One of the central mechanisms involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, which are crucial for mitigating oxidative damage in hepatocytes. mdpi.comresearchgate.net By enhancing the Nrf2 pathway, this compound can bolster the liver's intrinsic antioxidant capacity, thereby protecting hepatic tissues from oxidative injury. mdpi.com

Inflammation is a critical component of the liver's response to injury. nih.gov However, uncontrolled or chronic inflammation can lead to significant liver damage and the progression of liver disease. frontiersin.org this compound is thought to influence inflammatory processes within liver cells by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation, controlling the expression of various pro-inflammatory cytokines and mediators. nih.govnih.gov Studies indicate that compounds with structures similar to this compound can inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. mdpi.comnih.gov This anti-inflammatory action helps to reduce the inflammatory cell infiltration and subsequent damage to hepatocytes. frontiersin.org

The synthesis and flow of bile are energy-dependent processes, relying on adequate levels of adenosine (B11128) triphosphate (ATP) within hepatocytes. semanticscholar.org Liver injury can impair mitochondrial function, leading to a depletion of ATP, which in turn can disrupt bile formation and flow, potentially leading to cholestasis (a condition where bile flow is reduced or stopped). semanticscholar.org While direct studies on this compound's effect on hepatic ATP and bile flow are limited, research on related compounds suggests a potential mechanism. By protecting mitochondria from oxidative damage, this compound could help maintain normal ATP production. mdpi.com This preservation of cellular energy could support the function of ATP-dependent transporters, such as the bile salt export pump (BSEP), which are crucial for secreting bile acids from the liver into the bile ducts, thereby maintaining healthy bile flow. nih.gov Inflammation has been shown to inhibit the enzymes and transporters responsible for bile acid synthesis and transport, and this compound's anti-inflammatory properties could counteract these effects. nih.gov

Anti-oxidant Properties of this compound

The antioxidant properties of compounds like this compound are fundamental to their protective effects against cellular damage. mdpi.com Antioxidants can neutralize harmful free radicals, which are unstable molecules that can damage cells, proteins, and DNA. nih.gov

To quantify the antioxidant potential of this compound, in vitro assays are commonly employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger. mdpi.com In this assay, the stable DPPH radical, which has a deep violet color, is mixed with the antioxidant. nih.gov The antioxidant donates a hydrogen atom to the DPPH radical, neutralizing it and causing the solution to lose its color. mdpi.com The degree of color change, measured by a spectrophotometer, is proportional to the radical scavenging activity of the compound. nih.gov

The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. researchgate.net A lower IC50 value indicates a higher antioxidant potency. researchgate.net While specific IC50 data for this compound is not extensively detailed in the available literature, compounds with similar triterpenoid (B12794562) structures have demonstrated significant radical scavenging capabilities in DPPH and other antioxidant assays.

Comparative Anti-oxidant Efficacy with Related Phytochemicals

Pre-clinical investigations into the antioxidant properties of this compound have positioned it within the broader context of related pentacyclic triterpenoids, particularly those co-isolated from plant sources like Lantana camara. In comparative studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound has demonstrated antioxidant activity. However, its efficacy has been observed to be less pronounced when compared to other related compounds such as Lantadene (B1181434) A and Lantadene B, which exhibit the highest antioxidant effects in this assay. researchgate.net In contrast, the antioxidant capacity of this compound was found to be more comparable to that of Lantadene C, which also shows a lesser antioxidant effect. researchgate.net

Interactive Data Table: Comparative Antioxidant Activity

Below is a qualitative comparison based on available research findings. Specific IC50 values from a singular, comprehensive comparative study are not available in the retrieved scientific literature.

| Compound | Relative Antioxidant Efficacy (DPPH Assay) |

| Lantadene A | High |

| Lantadene B | High |

| This compound | Less Pronounced |

| Lantadene C | Less Pronounced |

Note: This table represents a qualitative summary of comparative findings mentioned in research literature. researchgate.net The term "Less Pronounced" indicates lower radical scavenging activity relative to "High" activity compounds within the same study.

Cellular Modulation and Mechanistic Studies of this compound (Focus on In Vitro and Animal Models)

Investigations into Cytotoxic Activity of this compound in Non-Human Cell Lines

Based on available pre-clinical research, specific studies detailing the direct effects of isolated this compound on the cell viability and proliferation of non-human cell lines could not be identified.

Detailed investigations into the capacity of this compound to induce apoptosis or modulate cell cycle progression in non-human cell lines are not available in the current body of scientific literature retrieved.

Specific pre-clinical data on the direct interaction between this compound and anti-apoptotic proteins, such as Bcl-xL, has not been reported in the available research.

Enzyme Modulation and Inhibition by this compound (e.g., Mrp1, Pgp, Protein Tyrosine Phosphatase)

Publicly accessible pre-clinical studies detailing the specific modulatory or inhibitory effects of this compound on key enzymes such as Multidrug Resistance-Associated Protein 1 (Mrp1), P-glycoprotein (Pgp), or protein tyrosine phosphatases have not been identified.

This compound's Interactions with Specific Cellular Signaling Pathways (e.g., EGFR Pathway)

Preclinical research specifically investigating the direct interactions of this compound with the Epidermal Growth Factor Receptor (EGFR) signaling pathway is limited in the currently available scientific literature. The EGFR pathway is a crucial cellular signaling network that plays a fundamental role in regulating cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is frequently implicated in the development and progression of various cancers.

The EGFR signaling cascade is initiated by the binding of specific ligands, such as epidermal growth factor (EGF), to the EGFR receptor on the cell surface. This binding triggers a series of intracellular events, including the activation of downstream signaling molecules like Ras, RAF, MEK, and ERK, as well as the PI3K/Akt pathway. These pathways ultimately modulate gene expression and cellular responses.

While direct evidence for this compound is lacking, it is noteworthy that this compound belongs to the class of pentacyclic triterpenoids. Some compounds within this broad chemical class have been the subject of research for their potential to modulate cellular signaling pathways, including those related to cancer. For instance, certain pentacyclic triterpenes have been evaluated for their ability to inhibit EGFR phosphorylation and downstream signaling cascades in cancer cell lines. However, it is crucial to emphasize that these findings pertain to other members of the pentacyclic triterpenoid family and cannot be directly extrapolated to this compound without specific experimental validation.

Further research is required to elucidate whether this compound has any direct or indirect effects on the EGFR signaling pathway or other cellular signaling cascades. Such studies would be essential to understand its molecular mechanisms of action and to explore its potential pharmacological activities.

Other Biological Activities in Research Contexts (e.g., Nematocidal Activity in In Vitro Models)

Specific preclinical studies detailing the nematocidal activity of isolated this compound in in vitro models are not extensively documented in the available scientific literature. However, this compound is a known constituent of the plant Lantana camara, which has been investigated for its effects against various plant-parasitic nematodes.

Studies on other triterpenoid compounds isolated from Lantana camara have shown direct nematocidal effects in laboratory settings. For example, compounds such as lantanolic acid, lantoic acid, and pomolic acid have demonstrated significant mortality against the root-knot nematode Meloidogyne incognita in in vitro assays. nih.gov The activity of these related compounds suggests that the triterpenoid scaffold may be a promising chemical framework for the development of new nematocidal agents.

The following table summarizes the reported nematocidal activity of some triterpenoids found in Lantana camara against Meloidogyne incognita. It is important to note that this data is for compounds other than this compound and is provided for contextual purposes regarding the biological activities of constituents from the same plant source.

| Compound | Concentration | Time to 100% Mortality | Nematode Species |

|---|---|---|---|

| Lantanolic Acid | 1 mg/mL | 24 hours | Meloidogyne incognita |

| Lantoic Acid | 1 mg/mL | 24 hours | Meloidogyne incognita |

| Pomolic Acid | 1 mg/mL | 24 hours | Meloidogyne incognita |

| Ursolic Acid | 1 mg/mL | 48 hours | Meloidogyne incognita |

| Camarin | 1 mg/mL | 48 hours | Meloidogyne incognita |

| Lantacin | 1 mg/mL | 48 hours | Meloidogyne incognita |

| Camarinin | 1 mg/mL | 48 hours | Meloidogyne incognita |

Further focused research is necessary to isolate this compound and directly assess its potential nematocidal properties, including determining its efficacy, mechanism of action, and spectrum of activity against different nematode species.

Structure Activity Relationship Sar Investigations of Icterogenin and Its Analogues

Comparative SAR Studies of Icterogenin Isomers and Related Triterpenoids

To further elucidate the structural requirements for its activity, this compound has been compared with its isomers and other structurally related triterpenoids, many of which co-occur in plants like Lantana camara. mdpi.comroyalsocietypublishing.org

The importance of stereoisomerism is paramount, as demonstrated by the lack of icterogenic activity in epimers with an incorrect orientation of the C(3) hydroxyl group. journals.co.za This highlights that a precise three-dimensional structure is necessary for the molecule to interact with its biological target effectively.

When compared to other triterpenoids, this compound's activity varies. Its icterogenic potency is considered less than that of 22β-angeloyloxy-oleanolic acid but comparable to that of 22β-angeloyloxy-24-hydroxyoleanolic acid. journals.co.za This suggests that subtle changes in the oxidation state or hydroxylation pattern of the pentacyclic skeleton can significantly modulate biological activity.

In the context of other biological effects, this compound and its related compounds from Lantana camara show varied profiles. For instance, this compound and Lantadene (B1181434) C are recognized for their anti-proliferative activity. nih.gov In another study evaluating interactions with the anti-apoptotic protein Bcl-xL, this compound and the related compound 22β-dimethylacryloyloxy-24-hydroxy-3-oxo-olean-12-en-28-oic acid both demonstrated the ability to act as antagonists of the Bcl-xL/Bak protein association, with binding activity (Ki) values reported between 5.3 and 7.6 µM. scielo.br These comparative studies are essential for mapping the specific contributions of different functional groups to the diverse biological activities of this class of compounds.

Computational Approaches in this compound SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods are increasingly employed to predict and rationalize the biological activities of natural products like this compound, providing insights that complement experimental data.

Quantitative Structure-Activity Relationship (QSAR) analysis involves creating mathematical models to correlate a compound's chemical structure with its biological activity. nih.gov While QSAR studies have been suggested as a valuable future direction for investigating the various structural features of active compounds from Lantana camara, including this compound, specific and detailed QSAR models for this compound are not yet extensively reported in the scientific literature. mdpi.com

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been used to explore the interaction of this compound with various protein targets to explain its observed biological effects.

For example, to investigate its potential anti-inflammatory properties, this compound was docked into the active site of the cyclooxygenase-1 (COX-1) enzyme. These studies have also explored its potential as an anticancer agent by docking it with targets such as the Human Epidermal Growth Factor Receptor 2 (HER2). Furthermore, its ability to antagonize anti-apoptotic proteins was investigated through docking with Bcl-xL. scielo.br These studies provide theoretical support for its biological activities by demonstrating favorable binding interactions with key protein targets.

Table 1: Molecular Docking Studies of this compound

| Protein Target | Biological Activity Investigated | Binding Affinity (kcal/mol) | Key Findings |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Anti-inflammatory | -8.8 | Showed stronger hydrogen bonding than the related compound Umuhengerin, suggesting efficient interaction. journals.co.zascispace.com |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Anticancer | -8.8 | The strong binding energy suggests a high affinity for the receptor, indicating potential as an anticancer compound. |

| Bcl-xL (Anti-apoptotic protein) | Anticancer / Pro-apoptotic | Ki = 5.3 - 7.6 µM (Binding Activity) | Acts as an antagonist of the Bcl-xL/Bak association, potentially promoting apoptosis in cancer cells. scielo.br |

Chemical Synthesis and Derivatization Strategies for Icterogenin

Approaches to Total Synthesis of Icterogenin

As of current scientific literature, a complete de novo total synthesis of this compound has not been widely reported. The intricate stereochemistry and dense functionalization of the this compound scaffold make its total synthesis a formidable undertaking. The molecule possesses a complex oleanane-type framework with multiple stereocenters, a lactone bridge, and various oxygenated functional groups, demanding highly selective and efficient synthetic methodologies. The lack of reported total syntheses suggests that the focus of the scientific community has been directed towards more accessible semisynthetic routes from readily available natural products. researchgate.netjci.org

Semisynthesis and Chemical Modification of this compound and its Precursors

The primary strategy for obtaining this compound and its analogs involves the semisynthesis from closely related, abundant natural triterpenoids. Lantadenes, co-occurring pentacyclic triterpenoids from Lantana camara, serve as key precursors.

Partial syntheses of lantadene (B1181434) A and lantadene B, which are structurally very similar to this compound, have been described. publish.csiro.aupublish.csiro.au One common precursor for these semisyntheses is 22β-hydroxy-3-oxoolean-12-en-28-oic acid, which can be isolated from plant sources. researchgate.net The chemical modification of these precursors often involves esterification at the C-22 hydroxyl group and other transformations on the oleanane (B1240867) skeleton. For instance, the esterification of diphenylmethyl 22β-hydroxyoleanonate followed by the selective removal of the diphenylmethyl protecting group has been a successful strategy. publish.csiro.aupublish.csiro.au

Another significant precursor for the semisynthesis of this compound-related compounds is oleanolic acid, a widely distributed pentacyclic triterpenoid (B12794562). nih.govnih.gov Semisynthetic modifications of oleanolic acid have yielded a variety of derivatives, including ester and amide analogs, which have been evaluated for their biological properties. scielo.brresearchgate.net These modifications typically target the C-3 hydroxyl and C-28 carboxylic acid functionalities of the oleanolic acid scaffold. nih.gov

A study on the chemical modification of triterpenes from Lantana camara detailed the partial synthesis of lantadene A and B. publish.csiro.aupublish.csiro.au This work also described the preparation of several new C-22 ester analogues of lantadene A. The preferred synthetic route involved the esterification of diphenylmethyl 22β-hydroxyoleanonate, followed by the selective cleavage of the diphenylmethyl ester. publish.csiro.aupublish.csiro.au In some instances, direct esterification of the hydroxy acid was also employed. publish.csiro.aupublish.csiro.au

| Precursor | Key Modification | Product | Reference |

| 22β-hydroxy-3-oxoolean-12-en-28-oic acid | Esterification with angelic acid | Lantadene A | publish.csiro.aupublish.csiro.au |

| 22β-hydroxy-3-oxoolean-12-en-28-oic acid | Esterification with tiglic acid | Lantadene B | publish.csiro.aupublish.csiro.au |

| Oleanolic acid | Acetylation, Esterification | Acetyl and ester derivatives | nih.gov |

| Lantadene A | Reduction | Reduced Lantadene A | ontosight.ai |

Design and Evaluation of this compound Derivatives with Modified Biological Profiles

The derivatization of this compound and its precursors, primarily lantadenes and oleanolic acid, has been a fertile area of research aimed at discovering new compounds with enhanced or modified biological activities. These efforts have led to the synthesis of numerous analogs and the exploration of their structure-activity relationships (SAR).

A significant focus has been on the development of derivatives with anticancer properties. For instance, semisynthetic analogues of lantadenes have shown potent antiproliferative activity against various cancer cell lines. nih.gov One study reported the synthesis of novel 2-arylidene-22β-hydroxy-3-oxoolean-12-en-28-oic acids from 22β-hydroxy-3-oxoolean-12-en-28-oic acid, with some of these compounds exhibiting marked cytotoxicity in the micromolar range against a panel of human cancer cell lines. researchgate.net

Furthermore, derivatives of oleanolic acid have been extensively studied. Semisynthetic ester and amide derivatives of oleanolic acid have demonstrated selective cytotoxicity against human cancer cell lines. scielo.brresearchgate.net For example, certain amide derivatives showed significantly higher selective activity against human lung cancer cell lines compared to the parent oleanolic acid. researchgate.net

In a study by Shamsee et al., this compound isolated from Lantana camara was evaluated for its impact on MCF-7 breast cancer cell viability, showing a dose-dependent reduction with an IC50 value of 180.6 µg/mL. researchgate.net This highlights the potential of the parent compound as a scaffold for developing more potent anticancer agents.

Lantadenes and their derivatives have also been investigated for their effects on various biological pathways. For example, this compound and a related compound were found to act as antagonists of the anti-apoptotic protein Bcl-xL/Bak association, with Ki values in the low micromolar range, suggesting a potential mechanism for inducing apoptosis in cancer cells. scielo.br

The following table summarizes the biological activities of some this compound-related compounds and their derivatives.

| Compound | Derivative Type | Biological Activity | Cell Line(s) | IC50/Ki Value | Reference |

| This compound | - | Antagonist of Bcl-xL/Bak association | - | Ki = 5.3 µM | scielo.br |

| This compound | - | Cytotoxicity | MCF-7 | 180.6 µg/mL | researchgate.net |

| Lantadene A derivative | 3β-(4-Methoxybenzoyloxy)-22β-senecioyloxy-olean-12-en-28-oic acid | Antiproliferative | A375 | 3.027 µM | nih.gov |

| Oleanolic acid derivative | Amide derivative | Selective cytotoxicity | HOP-62 (Lung) | - | researchgate.net |

| 22β-dimethylacryloyloxy-24-hydroxy-3-oxo-olean-12-en-28-oic acid | - | Antagonist of Bcl-xL/Bak association | - | Ki = 7.6 µM | scielo.br |

Advanced Analytical Methodologies for Icterogenin Profiling

Quantitative Analysis of Icterogenin in Complex Biological and Plant Extracts

Quantifying this compound in intricate samples such as plant tissues or biological fluids presents significant challenges due to the presence of numerous interfering substances. nih.govrsc.org Advanced chromatographic techniques coupled with mass spectrometry are the methods of choice for achieving the required selectivity and sensitivity. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of non-volatile compounds like this compound in complex mixtures. researchgate.netrsc.org This method combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org The LC system separates this compound from other components in the extract based on its physicochemical properties, after which the mass spectrometer provides definitive identification and quantification. nih.gov

For triterpenoid (B12794562) analysis, reverse-phase HPLC is commonly employed. The initial step involves optimizing the ionization of the target molecule. chromatographyonline.com Electrospray ionization (ESI) is generally the preferred mode for moderately polar and ionizable compounds like triterpenoids. chromatographyonline.com The ESI source generates charged molecules (ions) from the analyte, which are then introduced into the mass spectrometer.

Tandem mass spectrometry (MS/MS) enhances specificity by performing two stages of mass analysis. researchgate.net In the first stage, the precursor ion corresponding to the molecular weight of this compound is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry. researchgate.net This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces background noise, enabling accurate quantification even at very low concentrations. chromatographyonline.com The development of a robust LC-MS/MS method requires careful optimization of several parameters to ensure reliability and accuracy. rsc.orgchromatographyonline.com

Table 1: Key Parameters for LC-MS/MS Method Development for this compound Analysis

| Parameter | Description | Typical Considerations for this compound |

|---|---|---|

| Chromatographic Column | The stationary phase where separation occurs. | C18 or C8 reverse-phase columns are commonly used for triterpenoids. |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of water (often with formic acid or ammonium (B1175870) formate (B1220265) for better ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com |

| Ionization Mode | The method used to generate ions from the analyte. | Electrospray Ionization (ESI), typically in positive or negative ion mode, must be optimized for the specific compound. chromatographyonline.com |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact this compound molecule selected in the first mass analyzer. | This is based on the molecular weight of this compound plus or minus a proton ([M+H]+ or [M-H]-). |

| Product Ions (m/z) | The mass-to-charge ratios of the characteristic fragments of this compound generated by collision-induced dissociation. | Selection of stable and intense product ions is crucial for sensitivity and specificity. chromatographyonline.com |

| Collision Energy | The energy applied to fragment the precursor ion. | This must be optimized to produce an optimal abundance of the desired product ions. chromatographyonline.com |

This technique has been successfully applied to create detailed profiles of triterpene saponins (B1172615) and their aglycones in various plant extracts, demonstrating its power for complex natural product analysis. acs.org

While this compound itself is a non-volatile triterpenoid, making it unsuitable for direct GC-MS analysis, this technique is invaluable for two related purposes. researchgate.net First, GC-MS can be used to analyze the this compound aglycone after a chemical procedure involving hydrolysis (to remove any sugar moieties if present in saponin (B1150181) form) and derivatization (e.g., silylation) to increase its volatility. researchgate.netresearchgate.net This approach provides structural information about the core triterpene skeleton.

Second, and more directly applicable to the analysis of the plant matrix, GC-MS is the premier technique for profiling the volatile organic compounds (VOCs) present in the plant that produces this compound, such as Lantana camara. nih.govnih.gov These volatile metabolites, which include various terpenes, alcohols, and ketones, contribute to the plant's chemical fingerprint and can be useful for chemotaxonomic classification or understanding the plant's ecological interactions. nih.govresearchgate.net The analysis of these associated volatiles provides a broader metabolic context for the presence of this compound.

Table 2: Representative Volatile Metabolites from Lantana camara Identified by GC-MS

| Compound Class | Example Compounds | Relevance |

|---|---|---|

| Monoterpenoids | Linalool, Camphor, Eucalyptol (1,8-cineole), α-Terpineol. researchgate.netals-journal.com | Contribute to the characteristic aroma and may have biological activities. |

| Sesquiterpenoids | β-Caryophyllene, α-Humulene, Germacrene D. mdpi.com | Often involved in plant defense and signaling. |

| Aliphatic Compounds | Nonanal, Hexadecanoic acid. als-journal.commdpi.com | Common plant metabolites with various functions. |

| Aromatic Compounds | Eugenol, Toluene. researchgate.netals-journal.com | Can be involved in plant defense or act as signaling molecules. |

Spectroscopic Techniques for In Situ and Trace Analysis of this compound

Spectroscopic methods offer powerful, often non-destructive, ways to analyze this compound, both in purified form and directly within plant tissues (in situ), providing insights into its chemical structure and spatial distribution.

Vibrational spectroscopy techniques, including Mid-Infrared (MIR), Near-Infrared (NIR), and Raman spectroscopy, measure the vibrations of molecular bonds when they interact with light. spectroscopyonline.com These techniques provide a molecular fingerprint of the sample, allowing for the identification and even quantification of its chemical components. researchgate.nettandfonline.com A key advantage is the ability to perform non-destructive analysis on intact plant tissues, which can reveal the distribution of compounds at a microscopic level. rsc.orgfrontiersin.orgnih.gov

Near-Infrared (NIR) Spectroscopy : NIR light can penetrate deeper into samples than MIR, making it suitable for analyzing bulk materials with minimal sample preparation. spectroscopyonline.com While its spectra are more complex due to overlapping overtones and combination bands, chemometric analysis can extract quantitative information. mdpi.com

Raman Spectroscopy : This technique relies on the inelastic scattering of monochromatic light (from a laser). researchgate.net It is particularly advantageous for biological samples because it is not sensitive to interference from water, a major benefit for in situ analysis of fresh plant tissues. mdpi.com Raman microscopy can generate high-resolution chemical images, mapping the localization of triterpenoids within the cellular structure of a leaf or root. rsc.org

Table 3: Potential Vibrational Spectroscopy Bands for Triterpenoid Analysis in Plant Matrices

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group/Component | Technique |

|---|---|---|---|

| ~2800-3000 | C-H stretching | CH, CH₂, CH₃ groups (abundant in triterpenoid skeletons) | FTIR, Raman |

| ~1700-1740 | C=O stretching | Carbonyl groups (e.g., carboxylic acids, ketones) | FTIR, Raman |

| ~1640 | C=C stretching | Double bonds in the triterpene rings (e.g., oleanane-type) | Raman |

| ~1000-1200 | C-O stretching | Hydroxyl groups, ether linkages | FTIR |

Note: Specific band positions can vary based on the molecular environment. Spectral interpretation in complex matrices often requires multivariate analysis. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. ula.ve While it is traditionally used on pure compounds, modern NMR techniques are exceptionally powerful for analyzing complex mixtures like raw plant extracts. nih.govnih.gov This is highly advantageous as it can circumvent the often difficult process of isolating individual compounds. nih.gov

One-dimensional (1D) ¹H NMR spectra provide a rapid overview of the chemical constituents in an extract. nih.gov For triterpenoids like this compound, the region between 0.5 and 2.5 ppm is rich with signals from the methyl and methylene (B1212753) protons of the steroidal skeleton. nih.gov Furthermore, quantitative NMR (qNMR) allows for the determination of the concentration of a compound in a mixture by comparing the integral of its signal to that of an internal standard of known concentration. ula.veunivr.it This can often be done without isolating the this compound itself. nih.gov

Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are instrumental in assigning signals and elucidating the complete structure of this compound directly within the mixture. frontiersin.orgajol.info These experiments reveal correlations between different nuclei in the molecule, allowing chemists to piece together its complex, multi-ring structure. The combination of LC separation with NMR, especially LC-SPE-NMR/MS, provides an incredibly detailed chemical profile, linking mass spectrometric data with definitive NMR structural information for multiple compounds in a single run. nih.govmdpi.com

Table 4: Characteristic ¹³C-NMR Chemical Shift Ranges for Pentacyclic Triterpenoid Skeletons

| Carbon Type | Typical Chemical Shift (δC) Range (ppm) | Relevance to this compound Structure |

|---|---|---|

| Methyl Carbons (CH₃) | 15 - 35 | Signals for the multiple methyl groups on the triterpene frame. mdpi.com |

| Methylene Carbons (CH₂) | 18 - 45 | Numerous signals from the carbons within the ring systems. mdpi.com |

| Methine Carbons (CH) | 35 - 60 | Signals from CH groups within the rings and at substitution points. |

| Carbons with Hydroxyl Groups (C-OH) | 65 - 90 | Position of hydroxyl groups on the this compound skeleton. |

| Olefinic Carbons (C=C) | 110 - 150 | Signals indicating the presence and position of double bonds in the rings (e.g., C-12 and C-13 in oleanane-type triterpenes). mdpi.com |

| Carbonyl Carbons (C=O) | 170 - 210 | Signals for carboxylic acid or ketone functional groups. mdpi.com |

Development of Specialized Analytical Methods for this compound Research

The complexity of natural product chemistry drives the continuous development of specialized and integrated analytical workflows. uic.eduswri.org For a compound like this compound, no single technique can provide all the necessary information. Therefore, modern research relies on a multi-platform or "hyphenated" approach. nih.govmdpi.com

The development of a specialized method for this compound research would typically involve a combination of the techniques described above. For instance, a workflow might begin with a rapid screen of plant extracts using vibrational spectroscopy or 1D NMR to identify promising candidates containing triterpenoids. researchgate.netnih.gov This would be followed by a detailed profiling and quantification study using LC-MS/MS to determine the exact amount of this compound and related compounds. nih.gov Finally, for definitive structural confirmation or the identification of novel related structures, preparative HPLC would be used to isolate the compounds of interest for comprehensive 1D and 2D NMR analysis. frontiersin.org

Emerging strategies focus on minimizing sample handling and maximizing information output. Hyphenated techniques like LC-SPE-NMR/MS are at the forefront of this trend, allowing for the separation, mass detection, purification, and NMR analysis of multiple compounds from a single chromatographic run. nih.govmdpi.com Such advanced, integrated methods are essential for efficiently navigating the chemical complexity of plant extracts and accelerating the discovery and characterization of bioactive molecules like this compound.

Icterogenin in Chemical Ecology and Inter Species Interactions

Role of Icterogenin in Plant Defense Mechanisms

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and resist microbial pathogens. This compound is a key component of this defense system in certain plant species, exhibiting a range of biological activities that protect the plant from various biotic threats.

This compound is well-documented for its toxicity to herbivorous mammals. researchgate.netnumberanalytics.com Plants such as Lantana camara are often immune to browsing by livestock and other herbivores due to the presence of a suite of toxic triterpenoids, including this compound, lantadene (B1181434) A, and lantadene B. researchgate.netmdpi.com When ingested by ruminants, these compounds can cause severe photosensitization and cholestasis, a condition where bile flow from the liver is obstructed. numberanalytics.com The toxic effects begin with absorption through the gastrointestinal tract, leading to hepatotoxicity and hepatic necrosis. numberanalytics.com This potent defense mechanism effectively deters feeding by a wide range of mammalian herbivores.

The interaction of this compound with insects is more complex. While direct insecticidal activity of purified this compound is not as extensively studied, the chemical profile of plants like Lantana camara suggests a multi-pronged defense strategy. These plants produce a variety of compounds, including farnesol (B120207) and farnesal, which are intermediates in the insect juvenile hormone biosynthesis pathway. numberanalytics.com The presence of these compounds alongside this compound may lead to abnormal metamorphosis and developmental issues in insect larvae that attempt to feed on the plant. numberanalytics.com Furthermore, some compounds produced by Lantana camara, such as β-caryophyllene, can act as herbivore-induced plant volatiles, signaling to other parts of the plant or neighboring plants to ramp up their defenses. researchgate.net

The chemical shield provided by this compound and its associated compounds extends to the microbial world. Extracts from plants known to contain this compound, such as Lippia javanica and Lantana camara, have demonstrated broad-spectrum antimicrobial properties. als-journal.comnih.gov These properties are crucial for protecting the plant against pathogenic fungi and bacteria.

While specific studies detailing the minimum inhibitory concentration (MIC) of purified this compound against various microbial strains are limited, the activity of plant extracts provides strong evidence for its role in antimicrobial defense. The lipophilic nature of triterpenoids like this compound allows them to interfere with the cell membranes of microorganisms, leading to a loss of integrity and function. The mechanism of action for many natural antimicrobial compounds from plants involves damaging the cell membrane, inhibiting essential enzymes, or interfering with nucleic acid and protein synthesis. mdpi.comnih.gov

Below is a table summarizing the reported antimicrobial activities of extracts from plants containing this compound. It is important to note that these activities are due to the combined effect of multiple compounds in the extract.

| Plant Source | Extract Type | Target Organism(s) | Observed Effect | Reference(s) |

| Lippia javanica | Dichloromethane (B109758) root extract | Breast cancer cell lines (MDA-MB-435, MDA-N, MALME-3M) | Strong antiproliferative properties | als-journal.com |

| Lantana camara | Ethanolic leaf extract | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella gallinarum | Antibacterial activity | nih.gov |

| Lantana camara | Methanol (B129727) leaf extract | Aspergillus fumigatus, Aspergillus flavus | Significant inhibition | nih.gov |

| Lantana camara | Aqueous and alcoholic extracts | Escherichia coli, Bacillus cereus, Pseudomonas aeruginosa, Staphylococcus aureus | Significant antibacterial activity | nih.gov |

Research into the medicinal properties of plants containing this compound has revealed potential therapeutic applications against parasitic diseases. Extracts from Lantana camara have shown promising results in combating filarial worms and Leishmania parasites. nih.gov

Antifilarial activity has been observed with crude extracts of Lantana camara. For instance, oral administration of a crude extract demonstrated a significant reduction in adult Brugia malayi worms in a rodent model. nih.gov While these findings are promising, the specific contribution of this compound to this activity requires further investigation through bioassay-guided fractionation.